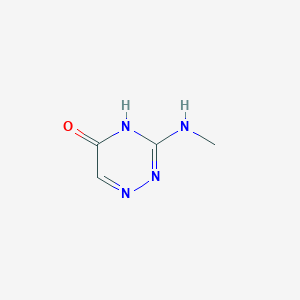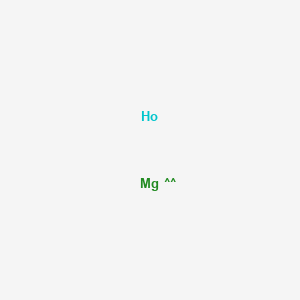![molecular formula C19H25N2O3+ B14730745 Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium CAS No. 6295-52-9](/img/structure/B14730745.png)
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group, a carbamoyloxy group, and a diethylamino group, which contribute to its diverse reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methoxyphenyl isocyanate with 3-hydroxybenzyl alcohol to form the carbamoyloxy intermediate. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) to facilitate the reactions. The process is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 4-methoxybenzylphosphonate
- Diethyl 4-methoxyphenylphosphate
- Diethyl (4-methoxyphenyl)methylphosphonate
Uniqueness
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity
Propiedades
Número CAS |
6295-52-9 |
|---|---|
Fórmula molecular |
C19H25N2O3+ |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methylazanium |
InChI |
InChI=1S/C19H24N2O3/c1-5-21(3,6-2)16-8-7-9-18(14-16)24-19(22)20-15-10-12-17(23-4)13-11-15/h7-14H,5-6H2,1-4H3/p+1 |
Clave InChI |
FEQYHVAHSASDAR-UHFFFAOYSA-O |
SMILES canónico |
CC[N+](C)(CC)C1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


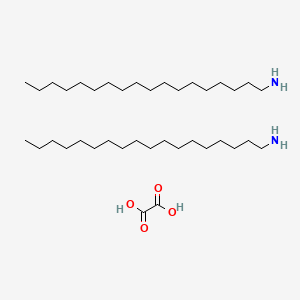
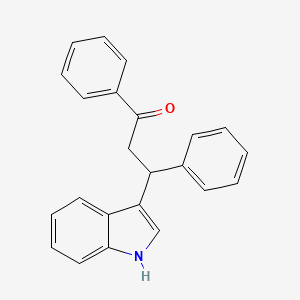
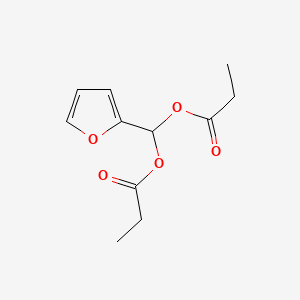
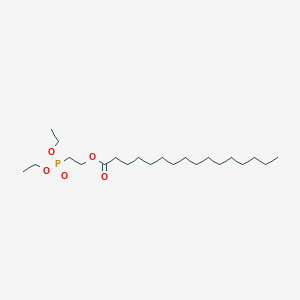
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)



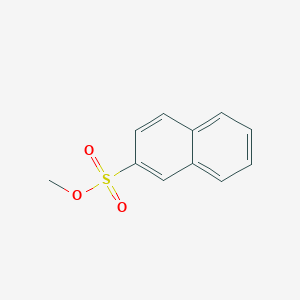

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

